Americine

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Americine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It is a synthetic derivative of the natural compound, berberine, and has been shown to exhibit a range of biological activities.

科研应用

Enhancement of Antifungal Effects : Lysine, an essential amino acid, has been found to enhance the effect of AmB against Candida albicans in vitro, although lysine itself does not have a fungicidal effect. This enhancement is also observed with other fungi like Candida parapsilosis and Cryptococcus neoformans, and with other antifungals such as caspofungin or nystatin. Lysine-mediated oxidative damage might be the mechanism underlying this effect (Zhao et al., 2016).

Metabolic Impact on Candida albicans : AmB significantly alters the metabolic profiles of Candida albicans. Metabolites involved in pathways like the tricarboxylic acid (TCA) cycle, oxidative stress, glutathione metabolism, lipid synthesis, and glycolysis are affected. Polyamines like putrescine, spermidine, and spermine play a crucial role in the sensitivity of C. albicans cells to AmB treatment (Cao et al., 2013).

AmB Delivery Strategies for Leishmaniases : Novel drug delivery strategies for AmB have been explored for the treatment of leishmaniases. Liposomal AmB (AmBisome®) represents a key therapeutic option, but its efficacy depends on factors like the patient's immunological status and the region of endemicity. Oral and topical delivery of AmB and AmB nanocarriers with active targeting ligands or immunomodulatory components are emerging concepts in this field (Lanza et al., 2019).

Synergism with Other Drugs : Research identified drugs that show synergistic effects with AmB, reducing the growth of Cryptococcus neoformans in the presence of subinhibitory concentrations of AmB. Drugs like erythromycin, riluzole, and nortriptyline showed synergistic effects and reduced toxicity when combined with AmB (Rossi et al., 2020).

Prion Disease Dynamics : AmB affects the course of experimental prion diseases and modifies the kinetics of abnormal prion protein accumulation in the central nervous system, suggesting its potential as a pharmacological tool in understanding pathogenic mechanisms of these neurodegenerative disorders (Adjou et al., 1997).

Vascular and Renal Effects : AmB alters cell membrane permeability and affects tubular and vascular smooth muscle cell function, leading to various transport defects and vasoconstriction. These effects play a significant role in AmB-induced reduction in glomerular filtration rate and permanent structural nephrotoxic effects (Sawaya et al., 1995).

性质

CAS 编号 |

18867-84-0 |

|---|---|

产品名称 |

Americine |

分子式 |

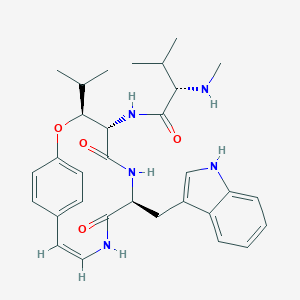

C31H39N5O4 |

分子量 |

545.7 g/mol |

IUPAC 名称 |

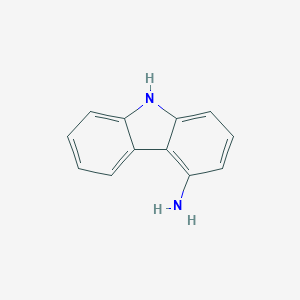

(2S)-N-[(3S,4S,7S,10Z)-7-(1H-indol-3-ylmethyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-methyl-2-(methylamino)butanamide |

InChI |

InChI=1S/C31H39N5O4/c1-18(2)26(32-5)30(38)36-27-28(19(3)4)40-22-12-10-20(11-13-22)14-15-33-29(37)25(35-31(27)39)16-21-17-34-24-9-7-6-8-23(21)24/h6-15,17-19,25-28,32,34H,16H2,1-5H3,(H,33,37)(H,35,39)(H,36,38)/b15-14-/t25-,26-,27-,28-/m0/s1 |

InChI 键 |

SBDJWBSJRCPRDV-DAEFBSHISA-N |

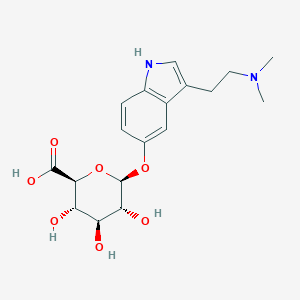

手性 SMILES |

CC(C)[C@H]1[C@@H](C(=O)N[C@H](C(=O)N/C=C\C2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)[C@H](C(C)C)NC |

SMILES |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC |

规范 SMILES |

CC(C)C1C(C(=O)NC(C(=O)NC=CC2=CC=C(O1)C=C2)CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)C)NC |

熔点 |

135.5-137°C |

物理描述 |

Solid |

产品来源 |

United States |

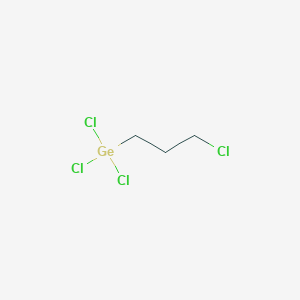

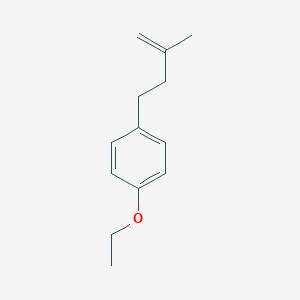

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

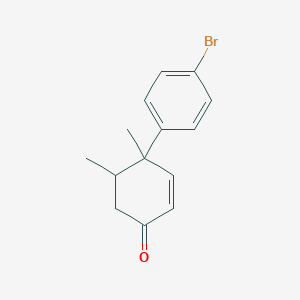

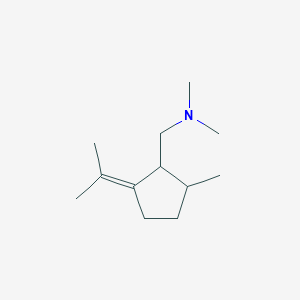

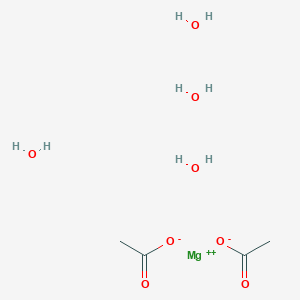

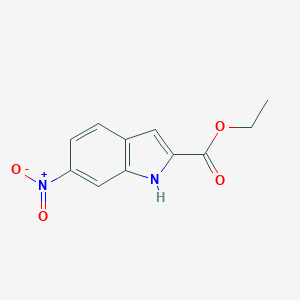

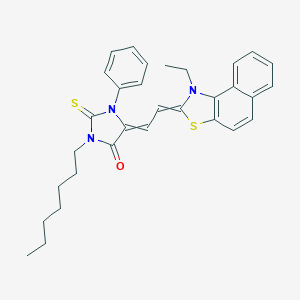

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)